molecular formula C7H7N3O B15233050 (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B15233050
M. Wt: 149.15 g/mol
InChI Key: FPCNRSDWPNYEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.

    1H-Pyrazolo[4,3-b]pyridines: Another closely related family with slight structural variations.

    1H-Pyrazolo[3,4-c]pyridines: Similar in structure but with different substitution patterns.

Uniqueness

(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2H-pyrazolo[4,3-c]pyridin-3-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

FPCNRSDWPNYEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(NN=C21)CO

Origin of Product

United States

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